molecular formula C18H22F3NO4 B088633 (S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid CAS No. 1217720-94-9

(S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B088633
CAS No.: 1217720-94-9
M. Wt: 373.4 g/mol
InChI Key: NZVYODUEBIJKKN-KRWDZBQOSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H22F3NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biologically Active Compounds from Plants

Carboxylic acids, including derivatives similar to the specified compound, have been studied for their biological activities. Research indicates that structural differences in carboxylic acids can significantly impact their antioxidant, antimicrobial, and cytotoxic activities. For example, rosmarinic acid exhibits high antioxidant activity, highlighting the potential of structurally related carboxylic acids in pharmaceutical and cosmetic applications (Godlewska-Żyłkiewicz et al., 2020).

Functional Chemical Groups in CNS Drug Synthesis

The compound's structural motif, specifically its pyrrolidine ring, is highlighted as a functional group likely to contribute to CNS activity. Heterocycles with heteroatoms such as nitrogen, present in pyrrolidine, form a significant class of organic compounds with potential CNS effects. This suggests that derivatives of the specified compound could be explored for the development of novel CNS acting drugs, offering a pathway to address diseases with fewer side effects (Saganuwan, 2017).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, central to the compound , plays a crucial role in medicinal chemistry. It's a versatile scaffold for bioactive molecules due to its stereochemistry and the ability to explore pharmacophore space effectively. The review of bioactive molecules with pyrrolidine rings underscores the significance of this structure in developing compounds for treating human diseases. The stereoisomers and spatial orientation of substituents on the pyrrolidine ring can significantly influence the biological profile of drug candidates, highlighting the utility of such compounds in the design of new therapeutic agents (Li Petri et al., 2021).

Safety and Hazards

N-Boc-pyrrolidine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-4-9-17(22,14(23)24)11-12-5-7-13(8-6-12)18(19,20)21/h5-8H,4,9-11H2,1-3H3,(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVYODUEBIJKKN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428028
Record name Boc-(S)-alpha-(4-trifluoromethylbenzyl)-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217720-94-9
Record name Boc-(S)-alpha-(4-trifluoromethylbenzyl)-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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